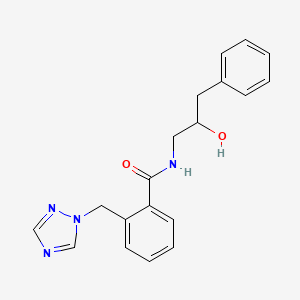![molecular formula C14H21NO2 B7586589 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone](/img/structure/B7586589.png)
3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone is an organic compound that has shown potential in scientific research applications.
Mechanism of Action
3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone acts as a partial agonist at the nicotinic acetylcholine receptor. It has been shown to modulate the release of dopamine in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce anxiety-like behaviors in animal models. It has also been shown to reduce nicotine self-administration in rats, suggesting its potential as a treatment for nicotine addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone in lab experiments is its specificity for the nicotinic acetylcholine receptor. However, its partial agonist activity may limit its usefulness in certain applications.
Future Directions
Future research on 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone could focus on its potential as a treatment for other addiction and anxiety disorders. It could also be used as a tool for studying the role of the nicotinic acetylcholine receptor in the brain. Additionally, further studies could investigate the potential side effects and toxicity of this compound.
Synthesis Methods
The synthesis method for 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone involves the reaction of 3-azabicyclo[3.3.1]nonane with 3-chloropropionyl chloride, followed by the reaction with 3-hydroxytetrahydrofuran. The resulting product is then purified through column chromatography.
Scientific Research Applications
3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone has been studied for its potential as a therapeutic agent for the treatment of addiction and anxiety disorders. It has also been investigated for its potential as a tool for studying the role of the nicotinic acetylcholine receptor in the brain.
Properties
IUPAC Name |
3-azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-14(11-2-1-5-17-8-11)15-7-12-9-3-4-10(6-9)13(12)15/h9-13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWZXCZRUARELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)N2CC3C2C4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)




![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586581.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586583.png)

![2-(Cyclohexen-1-yl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7586599.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone](/img/structure/B7586601.png)
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]thiolane-2-carboxamide](/img/structure/B7586603.png)
